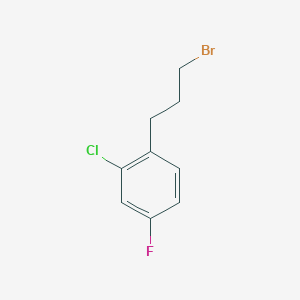
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the halogenated compound into less halogenated or dehalogenated derivatives.
Elimination: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of partially or fully dehalogenated compounds.
Elimination: Formation of alkenes.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include the inhibition of enzymes, disruption of cellular processes, or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-chloropropane
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Formule moléculaire |
C9H9BrClF |
|---|---|
Poids moléculaire |
251.52 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
GQIIAFFHBJMLGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
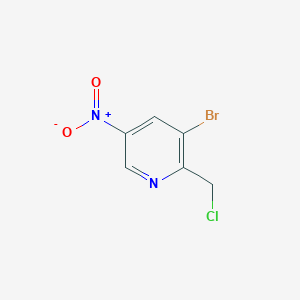
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
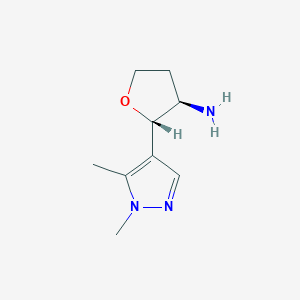

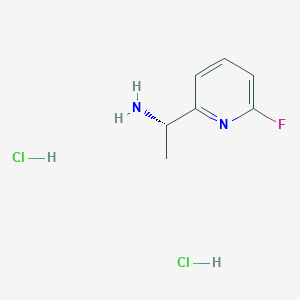

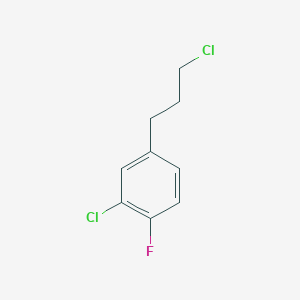
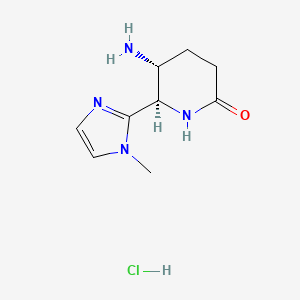
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)
![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
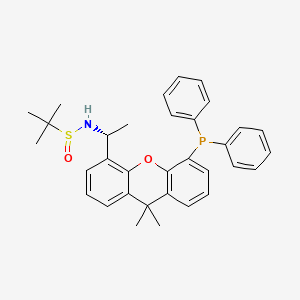
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
